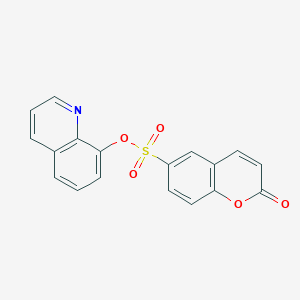
quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a compound that can be derived from the chemical interaction of quinoline and chromene structures. The compound is of interest due to its potential applications in medicinal chemistry and material science. The papers provided discuss various synthetic methods and chemical reactions related to quinoline and chromene derivatives, which can be relevant to the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related compounds involves several innovative methods. For instance, a rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides with quinones leads to the formation of 2-hydroxy-6H-benzo[c]chromen-6-one derivatives . Another approach utilizes Cu(II)-mediated oxidative synthesis to create sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones . Additionally, sulfamic acid catalysis is employed for the one-pot synthesis of chromen-2-ones, which could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of quinoline and chromene derivatives has been elucidated using various techniques. For example, ultrasound-mediated catalyst-free synthesis of quinolin-6-ones has been performed, and the molecular structure of the resulting compounds was confirmed by single crystal X-ray diffraction . This suggests that similar analytical techniques could be used to determine the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of quinoline and chromene derivatives includes a variety of transformations. Direct sulfonamidation of quinoxalin-2(1H)-one derivatives has been achieved using copper catalysis , indicating the potential for introducing sulfonamide groups into related structures. Furthermore, unusual condensative cyclization reactions have been reported, leading to pyrano[3,2-f]quinolin-3,10-diones , which could inform the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline and chromene derivatives are influenced by their functional groups and molecular frameworks. The development of leukotriene receptor antagonists containing a quinolin-2-ylmethoxy moiety demonstrates the importance of structural variation for biological activity . This highlights the potential pharmacological applications of this compound and the need for a detailed analysis of its properties.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Remote Sulfonylation of Aminoquinolines
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources was developed. This method generates environmentally benign byproducts and offers a less odorous and more environmentally friendly approach compared to previous methods (Xia et al., 2016).
Anticancer Agent Development
Synthesis of Novel Quinoline Derivatives
A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was accomplished via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines, employing ultrasound. Several of these compounds were found to have significant anti-proliferative properties against four cancer cell lines, suggesting a potential mechanism of action through the inhibition of sirtuins (Mulakayala et al., 2012).
Bioactive Molecule Synthesis
Catalyst-Free Synthesis of Chromeno Derivatives
The synthesis of 2-aminochromene derivatives, including those related to quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate, was achieved using KF/Al2O3 as a catalyst. This process illustrates the versatility of chromene derivatives in generating compounds with potential biological activities (Wang et al., 2010).
Mecanismo De Acción
It’s worth noting that the compound belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Propiedades
IUPAC Name |
quinolin-8-yl 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S/c20-17-9-6-13-11-14(7-8-15(13)23-17)25(21,22)24-16-5-1-3-12-4-2-10-19-18(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMSWJDLFRGHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

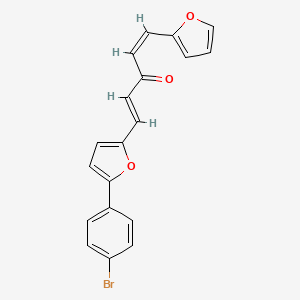
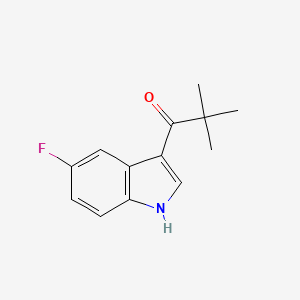
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)
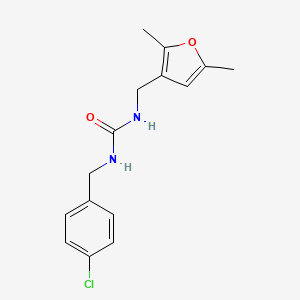

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

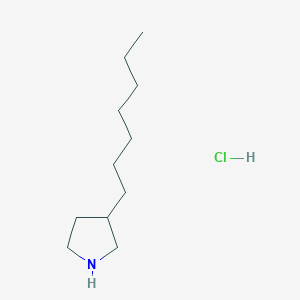
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)
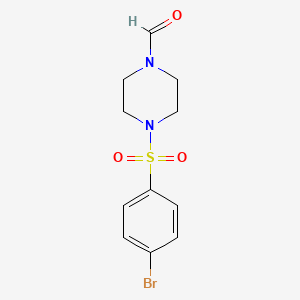

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)